molecular formula C14H10O B1220273 9,10-Epoxy-9,10-dihydrophenanthrene CAS No. 585-08-0

9,10-Epoxy-9,10-dihydrophenanthrene

Cat. No.: B1220273
CAS No.: 585-08-0
M. Wt: 194.23 g/mol
InChI Key: PXPGRGGVENWVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Epoxy-9,10-dihydrophenanthrene, also known as 9,10-Phenanthrene oxide, is a phenanthrene oxide . It has a molecular formula of C14H10O and an average mass of 194.229 Da . It is also known by its IUPAC name, 1a,9b-Dihydrophenanthro[9,10-b]oxirene .


Synthesis Analysis

The synthesis of this compound involves a photorearrangement process. Specifically, 9,10-Dihydro-9,10-epoxyphenanthrene undergoes photorearrangement to 1,2:3,4-dibenzoxepin .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenanthrene backbone with an epoxy group . The InChI representation of the molecule is InChI=1S/C14H10O/c1-3-7-11-9 (5-1)10-6-2-4-8-12 (10)14-13 (11)15-14/h1-8,13-14H/t13-,14+ .


Chemical Reactions Analysis

This compound is involved in a photorearrangement reaction, where it is converted to 1,2:3,4-dibenzoxepin . This reaction is a type of photochemical reaction that involves the rearrangement of the molecular structure upon exposure to light.


Physical and Chemical Properties Analysis

This compound has a molecular formula of C14H10O, an average mass of 194.229 Da, and a monoisotopic mass of 194.073166 Da . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

While specific safety and hazard information for 9,10-Epoxy-9,10-dihydrophenanthrene was not found in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

CAS No.

585-08-0

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

1a,9b-dihydrophenanthro[9,10-b]oxirene

InChI

InChI=1S/C14H10O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8,13-14H

InChI Key

PXPGRGGVENWVBD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42

84489-06-5

Synonyms

9,10-dihydrophenanthrene 9,10-epoxide
9,10-EDPN
9,10-epoxy-9,10-dihydrophenanthrene
9,10-epoxy-9,10-dihydrophenanthrene, (+-)-isomer
phenanthrene 9,10-oxide
phenanthrene-9,10-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Epoxy-9,10-dihydrophenanthrene
Reactant of Route 2
9,10-Epoxy-9,10-dihydrophenanthrene
Reactant of Route 3
9,10-Epoxy-9,10-dihydrophenanthrene
Reactant of Route 4
9,10-Epoxy-9,10-dihydrophenanthrene
Reactant of Route 5
9,10-Epoxy-9,10-dihydrophenanthrene
Reactant of Route 6
9,10-Epoxy-9,10-dihydrophenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.